molecular formula C17H25ClN2O3 B2934701 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide CAS No. 1795297-27-6

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide

Cat. No.: B2934701
CAS No.: 1795297-27-6
M. Wt: 340.85
InChI Key: MVINMDUMVCLAHJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group, a dimethylaminoethyl group, and an oxan-4-yl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide typically involves the esterification of p-chlorophenoxyacetic acid with dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like m-xylene under reflux conditions. The resulting ester is then reacted with oxan-4-ylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide involves its interaction with the central nervous system. It promotes the redox reactions in brain cells, increases the utilization of glucose, and regulates the metabolism of nerve cells. This leads to the excitation of the nervous system, making it an effective stimulant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a central nervous system stimulant sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-19(2)9-10-20(15-7-11-22-12-8-15)17(21)13-23-16-5-3-14(18)4-6-16/h3-6,15H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVINMDUMVCLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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